molecular formula C13H19NO B1395385 3-(4-Ethoxybenzyl)pyrrolidine CAS No. 1219977-27-1

3-(4-Ethoxybenzyl)pyrrolidine

Cat. No.: B1395385
CAS No.: 1219977-27-1
M. Wt: 205.3 g/mol
InChI Key: JJODWGVQPYJMTJ-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-ethoxybenzyl group. This compound has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol . It is a member of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 3-(4-Ethoxybenzyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Ethoxybenzyl)pyrrolidine undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to certain receptors, leading to modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3-(4-Ethoxybenzyl)pyrrolidine can be compared with other similar compounds, such as:

    3-(4-Methoxybenzyl)pyrrolidine: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.

    3-(4-Chlorobenzyl)pyrrolidine: The presence of a chlorine atom can significantly alter the compound’s properties, including its lipophilicity and binding affinity to receptors.

    3-(4-Methylbenzyl)pyrrolidine: The methyl group can influence the compound’s steric interactions and overall stability.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-5-3-11(4-6-13)9-12-7-8-14-10-12/h3-6,12,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJODWGVQPYJMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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